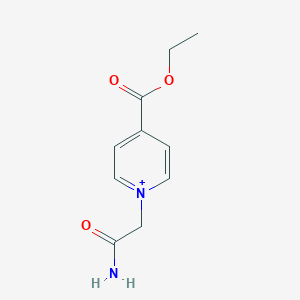![molecular formula C20H16Cl2F3N3OS B460699 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide CAS No. 626227-67-6](/img/structure/B460699.png)
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide is a useful research compound. Its molecular formula is C20H16Cl2F3N3OS and its molecular weight is 474.3g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis :
- Dyachenko et al. (2015) described the synthesis of substituted tetrahydroquinoline derivatives, which are structurally similar to the compound , demonstrating the methods of producing complex quinoline structures (Dyachenko, Nesterov, Dyachenko, & Chernykh, 2015).
- Al-Taifi, Abdel-Raheem, & Bakhite (2016) explored reactions involving cyanoquinolinethione, leading to the creation of various quinoline derivatives, which are closely related to the compound (Al-Taifi, Abdel-Raheem, & Bakhite, 2016).
- Toda et al. (2000) achieved the synthesis of tetrahydroisoquinolines, showcasing the versatility of similar compounds in chemical synthesis (Toda et al., 2000).
Biological and Chemical Properties :
- Sayed et al. (2022) investigated the synthesis of tetrahydroisoquinolines with potential anticancer and antioxidant properties. This suggests possible biomedical applications for compounds within the same chemical family (Sayed et al., 2022).
- Darwish, Atia, & Farag (2014) conducted a study on isoxazole-based heterocycles, which includes compounds structurally related to the one , emphasizing their antimicrobial evaluation (Darwish, Atia, & Farag, 2014).
- Chitra et al. (2011) synthesized heteroarylthioquinoline derivatives, including activities against Mycobacterium tuberculosis, indicating potential therapeutic applications (Chitra et al., 2011).
Propiedades
IUPAC Name |
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16Cl2F3N3OS/c21-14-6-5-11(7-15(14)22)9-27-17(29)10-30-19-13(8-26)18(20(23,24)25)12-3-1-2-4-16(12)28-19/h5-7H,1-4,9-10H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASMOSEQJXNPFMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NCC3=CC(=C(C=C3)Cl)Cl)C#N)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16Cl2F3N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[3-cyano-4-(trifluoromethyl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl]-N-[(3,4-dichlorophenyl)methyl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 2,4-diamino-1,5-dicyano-3-thia-9-azaspiro[5.5]undeca-1,4-diene-9-carboxylate](/img/structure/B460617.png)
![Prop-2-enyl 5-cyano-6-[2-(ethoxycarbonylamino)-2-oxoethyl]sulfanyl-2-methyl-4-pyridin-3-yl-1,4-dihydropyridine-3-carboxylate](/img/structure/B460618.png)
![methyl 2-amino-5-oxo-4-[4-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B460619.png)
![2-[3-(6-amino-5,7,7-tricyano-3,7,8,8a-tetrahydro-1H-isochromen-8-yl)phenoxy]acetamide](/img/structure/B460621.png)
![2-amino-4-{3-ethoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B460623.png)
![6-Amino-4-(4-hydroxy-3-methoxyphenyl)-3-(4-methoxyphenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B460628.png)
![3-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460629.png)
![3-amino-N-(2-methoxyphenyl)-6-methyl-5,6,7,8-tetrahydrothieno[2,3-b][1,6]naphthyridine-2-carboxamide](/img/structure/B460631.png)
![Ethyl 3-[3-cyano-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate](/img/structure/B460633.png)
![2-(2-{[3-Cyano-6-(5-methylfuran-2-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetamido)acetic acid](/img/structure/B460635.png)
![[({[3-Cyano-6-(2-furyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460636.png)
![Ethyl 4-{[6-(1,3-benzodioxol-5-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-3-oxobutanoate](/img/structure/B460638.png)
![[({[6-(4-Bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}acetyl)amino]acetic acid](/img/structure/B460639.png)